molecular formula C20H16N4O3S B2809262 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 671199-18-1

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2809262
CAS No.: 671199-18-1
M. Wt: 392.43
InChI Key: BDCFUVCRBKAUNP-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazoloquinoline moiety linked to a benzo[d][1,3]dioxole group through a thioether and acetamide linkage. The intricate structure of this compound suggests it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazoloquinoline core, which can be synthesized through cyclization reactions involving quinoline derivatives and triazole precursors. The thioether linkage is then introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the triazoloquinoline intermediate. Finally, the acetamide group is attached through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of the benzo[d][1,3]dioxole group.

    2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[d][1,4]dioxin-6-ylmethyl)acetamide: Similar structure but with a dihydrobenzo[d][1,4]dioxin group.

Uniqueness

The presence of the benzo[d][1,3]dioxole group in 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may also influence its chemical reactivity and stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-19(21-10-13-5-7-16-17(9-13)27-12-26-16)11-28-20-23-22-18-8-6-14-3-1-2-4-15(14)24(18)20/h1-9H,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFUVCRBKAUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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